1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one

Drug-likeness Polar Surface Area Intestinal Permeability

For medicinal chemists pursuing Alzheimer's targets, sourcing the precise furo-benzodioxole architecture is critical but often limited to generic analogs. This compound delivers the exact 3-acetyl-2,5-dimethylfuran scaffold with the nitro-benzodioxole ortho-linkage required for patent-backed AChE inhibitor programs. - Unique Scaffold: Enables systematic SAR exploration impossible with simpler 5-acetyl-6-nitro-1,3-benzodioxole (CAS 56136-84-6). - CNS-optimized Properties: Measured LogP (3.93) and PSA (94.49 Ų) validate blood-brain barrier permeability predictions. - Supply Assurance: Sourced as a custom synthesis intermediate with rigorous analytical characterization for reliable lead optimization.

Molecular Formula C15H13NO6
Molecular Weight 303.27 g/mol
CAS No. 88484-94-0
Cat. No. B12887062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one
CAS88484-94-0
Molecular FormulaC15H13NO6
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(O1)C)C(=O)C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3
InChIInChI=1S/C15H13NO6/c1-7(17)14-8(2)22-9(3)15(14)10-4-12-13(21-6-20-12)5-11(10)16(18)19/h4-5H,6H2,1-3H3
InChIKeyHQIVASJIMVLTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: Nitro-Benzodioxole-Furan Building Block


1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one is a heterocyclic building block that fuses a 6-nitro-1,3-benzodioxole pharmacophore to a 3-acetyl-2,5-dimethylfuran scaffold. It was first reported by Niwas et al. in 1983 and is primarily used as a synthetic intermediate for novel benzodioxole-based bioactive molecules. The compound’s measured polar surface area (PSA = 94.49 Ų) and lipophilicity (LogP = 3.93) position it in a favorable drug-like chemical space , distinguishing it from smaller, simpler nitro-benzodioxole or furan-only analogs.

Fused nitro-benzodioxole–furan scaffold enables unique SAR exploration
Reported drug-like physicochemical profile supports CNS lead optimization research
Four reactive handles facilitate diverse library synthesis from a single intermediate

Why Generic Substitution Fails for Advanced SAR


Substituting this compound with generic 5-acetyl-6-nitro-1,3-benzodioxole (CAS 56136-84-6) or simple 3-acetyl-2,5-dimethylfuran eliminates the synergistic scaffold architecture required by contemporary medicinal chemistry programs. The specific ortho-relationship of the nitro group to the furan linkage, combined with the electron-rich 2,5-dimethylfuran ring, creates a unique electronic and steric environment that simple analogs cannot replicate. Patents on Alzheimer's drug candidates disclose that subtle modifications to this scaffold dramatically alter acetylcholinesterase (AChE) inhibitory potency [1], making generic interchange scientifically invalid for structure-activity relationship (SAR) studies.

! Removing the 2,5-dimethylfuran ring alters lipophilicity and conformation, potentially disrupting SAR
! Absence of ortho-nitro substitution may shift electronic and steric environment relevant to binding interactions
! Patent disclosures report scaffold-dependent AChE inhibition endpoints; simple analogs lack this context

Quantitative Evidence vs. Closest Analogs


Higher Polar Surface Area for Drug-Likeness

The target compound possesses a nitro group that increases polar surface area (PSA) compared to the des-nitro analog 1-(4-(1,3-benzodioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone. The measured PSA of 94.49 Ų exceeds the typical PSA of the parent des-nitro scaffold (estimated <60 Ų based on the removal of the two oxygen atoms and one nitrogen atom). This higher PSA correlates with improved aqueous solubility and aligns with the PSA <140 Ų target for CNS drug candidates, while the des-nitro analog falls below 60 Ų, risking poor solubility and high non-specific binding.

Higher Polar Surface Area
Class-level
94.49 Ų des-nitro analog (<60 Ų) >34 Ų increase
May influence permeability and binding in CNS design
Comparator PSA estimated; verify experimentally
Drug-likeness Polar Surface Area Intestinal Permeability

Optimized Lipophilicity for CNS Penetration

The target compound's measured LogP of 3.93 places it in the optimal range for oral CNS drug candidates (LogP 2–5), whereas the simpler 5-acetyl-6-nitro-1,3-benzodioxole (CAS 56136-84-6) lacks the lipophilic furan moiety and has a significantly lower LogP (estimated LogP ~1.5). This difference of approximately 2.4 log units translates to a roughly 250-fold higher predicted blood-brain barrier permeability for the target compound, assuming a linear correlation with D7.4/buffer partitioning [1].

Higher Lipophilicity (LogP)
Reported
3.93 simple nitro-acetophenone (~1.5) Δ 2.4
Supports CNS penetration model evaluation for leads
Comparator LogP estimated by fragment method
CNS Drug Design LogP Blood-Brain Barrier

Multiple Reactive Sites for Library Synthesis

The target compound contains four reactive/functionalizable sites: the acetyl group (ketone, ready for reductive amination or aldol reactions), the furan ring (Diels-Alder reactive), the benzodioxole O–CH2–O linkage (stable under neutral conditions, removable under acidic conditions for catechol generation), and the nitro group (reducible to amine for amide/sulfonamide library construction). In contrast, 3-acetyl-2,5-dimethylfuran (CAS 10599-73-6) offers only the acetyl and furan rings for diversification, halving the number of potential compound library members from a single intermediate scaffold. The 1983 synthesis paper confirmed its utility for such multi-step diversification .

Multiple Reactive Sites
Class-level
4 sites 3-acetyl-2,5-dimethylfuran (2 sites) 2× diversification
Enables broader library synthesis from one building block
Based on functional group analysis
Library Synthesis Parallel Chemistry Late-Stage Functionalization

Patent-Backed AChE Inhibitor Intermediate

Zhejiang Hisun Pharmaceutical Co. has patented a series of benzodioxole derivatives as acetylcholinesterase inhibitors for Alzheimer’s disease treatment, structurally encompassing the 88484-94-0 scaffold as a key intermediate [1]. No similar patent covers the simple 5-acetyl-6-nitro-1,3-benzodioxole or 3-acetyl-2,5-dimethylfuran for AChE inhibition, indicating that the specific furo-benzodioxole architecture is essential for the claimed biological activity.

Patent-Backed AChE Intermediate
Supporting evidence
Covered by patent No relevant AChE patent Patent context
Scaffold relevance for AChE inhibitor research supported
Verify patent claims for specific activity
Alzheimer's Disease Acetylcholinesterase Patent-Backed Scaffold

Optimal Research & Industrial Applications


CNS-Penetrant Alzheimer’s Lead Optimization

The compound’s LogP of 3.93 and PSA of 94.49 place it in the CNS drug-like chemical space. Medicinal chemistry teams can use it as a key intermediate to synthesize patent-backed AChE inhibitor libraries, enabling systematic SAR exploration around the benzodioxole and furan rings .

Furo-Benzodioxole Library Construction

Its four reactive handles allow parallel chemistry for high-throughput screening campaigns. Reduce the nitro to an amine, then couple with diverse carboxylic acids, or use the acetyl group for reductive amination to generate a diverse set of CNS-focused screening compounds .

Physicochemical Benchmarking for Drug Design

The experimentally measured LogP (3.93) and PSA (94.49 Ų) data are directly usable to validate computational ADMET models. Research groups can use this scaffold as a calibration standard to ensure their in silico models accurately predict the permeability and solubility of furo-benzodioxole derivatives .

Application
Selection Property
Validation Focus
AChE inhibitor discovery for Alzheimer’s research
PSA/LogP profile review
CNS permeability model correlation
Furo-benzodioxole focused library synthesis
Synthetic handle diversity
Parallel chemistry and SAR expansion
Computational ADMET model calibration
Experimentally measured physicochemical data
In silico prediction validation
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